molecular formula C6H3ClFN3 B13663455 2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine

2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B13663455
M. Wt: 171.56 g/mol
InChI Key: KSKIMDWXWMRMAH-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolopyrimidine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine typically involves the halogenation of pyrrolopyrimidine derivatives. One common method includes the reaction of 2,7-dichloropyrrolo[3,2-d]pyrimidine with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of chlorine with fluorine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production times .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines and thiols.

    Electrophilic Aromatic Substitution: The compound can participate in reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 2-Fluoro-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and binding affinity to molecular targets. This dual halogenation also imparts distinct physicochemical properties, making it a valuable compound for drug development and other scientific research .

Properties

Molecular Formula

C6H3ClFN3

Molecular Weight

171.56 g/mol

IUPAC Name

2-chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C6H3ClFN3/c7-6-10-2-4-5(11-6)3(8)1-9-4/h1-2,9H

InChI Key

KSKIMDWXWMRMAH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NC=C2N1)Cl)F

Origin of Product

United States

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